Cas no 91-55-4 (2,3-Dimethylindole)

2,3-Dimethylindole structure
2,3-Dimethylindole structure
Nome del prodotto:2,3-Dimethylindole
Numero CAS:91-55-4
MF:C10H11N
MW:145.201042413712
MDL:MFCD00005617
CID:34606
PubChem ID:7053

2,3-Dimethylindole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-Dimethyl-1H-indole
    • 2,3-Dimethylindole
    • 2.3-Dimethylindole
    • NSC 24936
    • 1H-Indole, 2,3-dimethyl-
    • INDOLE, 2,3-DIMETHYL-
    • 2,3-dimethyl indole
    • TFW7O9HWZK
    • PYFVEIDRTLBMHG-UHFFFAOYSA-N
    • PubChem7334
    • 2,3-Dimethyl-1H-indole #
    • s213
    • HMS1648J03
    • NSC24936
    • BBL025939
    • STL377851
    • TRA0032781
    • NCGC0
    • D1579
    • Q27289944
    • Z56867202
    • SCHEMBL154593
    • NCGC00331571-01
    • D-5350
    • EN300-17046
    • 2,3-Dimethylindole, >=97%
    • EINECS 202-076-2
    • 2,3-dimethyl-1h-indol
    • AKOS000445202
    • InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H
    • AB00444231-03
    • NSC-24936
    • AC-11743
    • LS-82921
    • CHEMBL3252119
    • FT-0641910
    • F2190-0646
    • AS-56969
    • DTXSID6059027
    • UNII-TFW7O9HWZK
    • FT-0609715
    • AMY23189
    • 91-55-4
    • DIMETHYLINDOLE, 2,3-
    • F12404
    • CS-W010999
    • MFCD00005617
    • 2,3-Dimethyl-1H-indole (ACI)
    • Indole, 2,3-dimethyl- (7CI, 8CI)
    • DB-057262
    • NS00039401
    • SY048829
    • BDBM50612697
    • MDL: MFCD00005617
    • Inchi: 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
    • Chiave InChI: PYFVEIDRTLBMHG-UHFFFAOYSA-N
    • Sorrisi: C1C=C2NC(C)=C(C2=CC=1)C
    • BRN: 116662

Proprietà calcolate

  • Massa esatta: 145.08900
  • Massa monoisotopica: 145.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 144
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 15.8
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.8

Proprietà sperimentali

  • Colore/forma: Cristalli filloidi
  • Densità: 1.0641 (estimate)
  • Punto di fusione: 104.0 to 108.0 deg-C
  • Punto di ebollizione: 285°C(lit.)
  • Punto di infiammabilità: 285°C/750mm
  • Indice di rifrazione: 1.6030 (estimate)
  • PSA: 15.79000
  • LogP: 2.78470
  • Solubilità: Solubile in etanolo etere e acido cloridrico concentrato, leggermente solubile in acqua calda e petrolio

2,3-Dimethylindole Informazioni sulla sicurezza

2,3-Dimethylindole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,3-Dimethylindole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM147760-25g
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91-55-4 95%+
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$59 2024-07-20
Enamine
EN300-17046-5.0g
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$37.0 2023-07-07
Enamine
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Enamine
EN300-17046-0.1g
2,3-dimethyl-1H-indole
91-55-4 95%
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$19.0 2023-09-20
eNovation Chemicals LLC
D760197-100g
2,3-Dimethylindole
91-55-4 97%
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$225 2024-06-07
Life Chemicals
F2190-0646-2.5g
2,3-Dimethylindole
91-55-4 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2190-0646-5g
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91-55-4 95%+
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$60.0 2023-09-06
Fluorochem
223002-100g
2,3-Dimethyl-1H-indole
91-55-4 95%
100g
£232.00 2022-02-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18504-50g
2,3-Dimethylindole, 97%
91-55-4 97%
50g
¥1704.00 2023-03-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012337-50g
2,3-Dimethylindole
91-55-4 97%
50g
¥662 2024-05-21

2,3-Dimethylindole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane
Riferimento
Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichloride
Baccolini, Graziano; et al, Tetrahedron, 1987, 43(12), 2755-60

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  3.5 min, rt → 150 °C; 10 min, 150 °C
Riferimento
One-pot, three-component Fischer indolization-N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles
Hughes-Whiffing, Christopher A.; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 627-634

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Platinum (carbon-supported) ;  14 h, 1 bar, 100 °C
Riferimento
C-Methylation of Alcohols, Ketones, and Indoles with Methanol Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, ACS Catalysis, 2018, 8(4), 3091-3103

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ;  24 h, 140 °C
Riferimento
Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol
Shee, Sujan; et al, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile ;  0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C
Riferimento
Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylate
Soederberg, Bjoern C.; et al, Organic Syntheses, 2003, 80, 75-84

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ;  4 h, rt
Riferimento
Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis
Hu, Yu-Lin; et al, Catalysis Letters, 2016, 146(5), 968-976

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Methanol ;  7 h, reflux
Riferimento
GREEN SYNTHESIS OF 2,3,4,9-TETRAHYDRO-1H-CARBAZOLES/2,3-DIMETHYLINDOLES CATALYZED BY [BMIM(BF4)] IONIC LIQUID IN METHANOL
Shrungesh Kumar, Tamatakallu O.; et al, Organic Communications, 2013, 6(1), 31-40

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Aniline
Riferimento
Halogenated ketones. I. The bromination of acetone and methyl ethyl ketone
Catch, J. R.; et al, Journal of the Chemical Society, 1948, 272, 272-5

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 120 °C
Riferimento
Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols
Damodara, Dandu; et al, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Acetic acid
Riferimento
Phosphorus(V) oxide-methanesulfonic acid
Dixon, Lisa A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine ,  Tris(pentafluorophenyl)borane Solvents: Toluene ;  16 h, 110 °C
Riferimento
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles
Basak, Shyam; et al, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ;  24 h, 800 psi, 120 °C
Riferimento
[(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones
Cabrera, A.; et al, Tetrahedron Letters, 2011, 52(50), 6758-6762

Synthetic Routes 13

Condizioni di reazione
Riferimento
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Condizioni di reazione
Riferimento
Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reaction
Suvorov, N. N.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(4), 745-8

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Ethanol ;  10 min, rt
1.2 -
Riferimento
Synthesis of substituted indoles using continuous flow micro reactors
Wahab, Ben; et al, Tetrahedron, 2010, 66(21), 3861-3865

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Tin dichloride dihydrate ;  40 °C
1.2 50 min, 40 °C
Riferimento
SnCl2·2H2O-an alternative to Lewis acidic ionic liquids
Arumugam, Pandurangan; et al, Chemistry Letters, 2006, 35(6), 632-633

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: Xylene ;  24 h, 150 °C
Riferimento
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles
Basak, Shyam; et al, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
Riferimento
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

Synthetic Routes 19

Condizioni di reazione
Riferimento
Product subclass 4: palladium-alkene complexes
Takacs, J. M.; et al, Science of Synthesis, 2002, 1, 319-387

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
Riferimento
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
Riferimento
DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation
Chakrabarty, Manas; et al, Synthetic Communications, 2002, 32(2), 265-272

2,3-Dimethylindole Raw materials

2,3-Dimethylindole Preparation Products

2,3-Dimethylindole Letteratura correlata

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